molecular formula C23H27FN2O B12765172 N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide CAS No. 209807-53-4

N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide

Cat. No.: B12765172
CAS No.: 209807-53-4
M. Wt: 366.5 g/mol
InChI Key: LPYYOHCTDGHYSI-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide is a chemical compound with the molecular formula C23H27FN2O and a molecular weight of 366.4717 g/mol . It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group and a piperidinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide involves several steps. One common method includes the reaction of N,N-diethylbenzamide with a fluorophenylpiperidine derivative under specific conditions . The reaction typically requires a catalyst and may involve heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide involves its interaction with specific molecular targets and pathways. As an enkephalinergic agonist, it binds to enkephalin receptors, modulating the release of neurotransmitters and influencing neuronal activity. This interaction can lead to various physiological effects, including anxiolytic (anxiety-reducing) properties .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-[(3-chlorophenyl)-piperidin-4-ylidenemethyl]benzamide
  • N,N-diethyl-4-[(3-bromophenyl)-piperidin-4-ylidenemethyl]benzamide
  • N,N-diethyl-4-[(3-methylphenyl)-piperidin-4-ylidenemethyl]benzamide

Uniqueness

N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs .

Properties

CAS No.

209807-53-4

Molecular Formula

C23H27FN2O

Molecular Weight

366.5 g/mol

IUPAC Name

N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide

InChI

InChI=1S/C23H27FN2O/c1-3-26(4-2)23(27)19-10-8-17(9-11-19)22(18-12-14-25-15-13-18)20-6-5-7-21(24)16-20/h5-11,16,25H,3-4,12-15H2,1-2H3

InChI Key

LPYYOHCTDGHYSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC(=CC=C3)F

Origin of Product

United States

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